

Application Notes and Protocols for Apoptosis Analysis Using Chz868 and Flow Cytometry

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Compound of Interest

Compound Name: Chz868

Cat. No.: B606664

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Introduction

Chz868 is a potent and selective second-generation, type II inhibitor of Janus kinase 2 (JAK2). [1][2][3] It stabilizes the inactive conformation of the JAK2 enzyme, leading to the suppression of downstream signaling pathways, such as the STAT5 pathway.[4] Mutations in JAK2 are frequently associated with myeloproliferative neoplasms (MPNs) and a subset of B-cell acute lymphoblastic leukemias (B-ALLs).[3][5] **Chz868** has been shown to effectively induce apoptosis in cancer cells harboring these mutations.[4][5]

These application notes provide a detailed protocol for the analysis of **Chz868**-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of the Assay

The protocol is based on the induction of apoptosis in target cells by **Chz868** treatment. Following treatment, cells are stained with fluorescently-labeled Annexin V and PI. Flow

cytometry is then used to analyze the stained cell population.

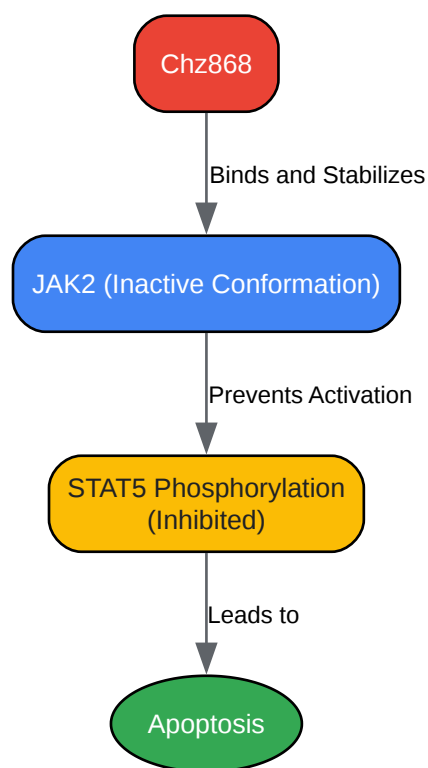
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis assays).

Quantitative Data Summary

The following table summarizes the reported concentrations of **Chz868** used for inducing apoptosis and its inhibitory concentrations in various cell lines. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.

Cell Line	Genotype	Parameter	Concentration	Reference
EPOR JAK2 WT Ba/F3	Wild-Type JAK2	IC50	0.17 μ M	[1]
JAK2 V617F Ba/F3	Mutant JAK2	IC50	0.06 μ M	[4]
SET2	JAK2 V617F	GI50	59 nM	[1]
CMK	JAK3 A572V	GI50	378 nM	[1]
MHH-CALL4	CRLF2- rearranged	Apoptosis Induction	300 nM	[5]
Various B-ALL cells	JAK2-dependent	Apoptosis Induction	0.05, 0.1, 0.2 μ M	[1]

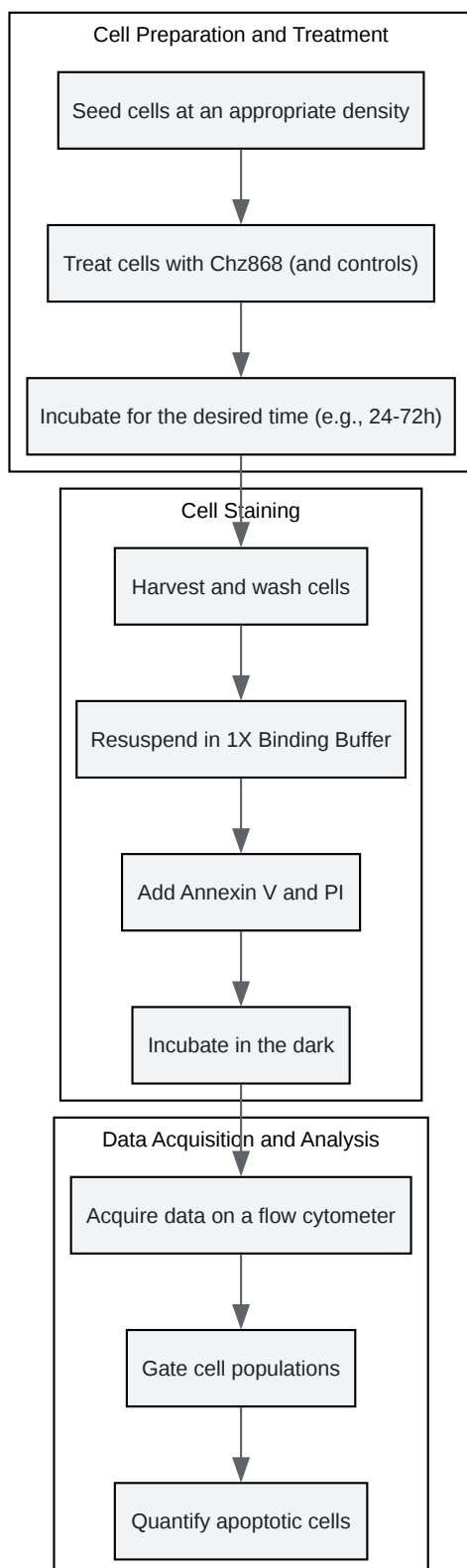
Signaling Pathway of Chz868-Induced Apoptosis



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Caption: Signaling pathway of **Chz868**-induced apoptosis.

Experimental Workflow



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Caption: Experimental workflow for apoptosis analysis with **Chz868**.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization of cell number, reagent concentrations, and incubation times may be necessary for specific cell types and experimental conditions.

Materials and Reagents:

- **Chz868** (stock solution prepared in DMSO)
- Cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI)
- 10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
- Flow cytometry tubes
- Micropipettes and tips
- Centrifuge
- Flow cytometer

Procedure:

1. Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. b. Allow cells to adhere overnight (for adherent cells). c. Prepare serial dilutions of **Chz868** in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 50 nM to 1 μ M) to determine the optimal dose for apoptosis induction in your cell line.^[1] d. Include the following controls:

- Untreated control: Cells incubated with culture medium only.

- Vehicle control: Cells incubated with the same concentration of DMSO used for the highest **Chz868** concentration.
- Positive control (optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine). e. Remove the old medium and add the medium containing the different concentrations of **Chz868** or controls to the respective wells. f. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. Incubation times may need to be optimized.^[1]

2. Cell Harvesting and Washing: a. Suspension cells: Transfer the cells from each well to a labeled flow cytometry tube. b. Adherent cells: Carefully collect the culture supernatant (which may contain apoptotic cells) into a labeled flow cytometry tube. Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant. c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. d. Carefully aspirate the supernatant without disturbing the cell pellet. e. Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again as in step 2c. f. Discard the supernatant.

3. Annexin V and PI Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC to the cell suspension.^{[7][8]} d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.^[8] e. Add 5 µL of Propidium Iodide to the cell suspension. f. Add 400 µL of 1X Binding Buffer to each tube.^[7]

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining. b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate voltages and compensation. c. Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample. d. Analyze the data using appropriate software. Create a dot plot of PI (e.g., y-axis) versus Annexin V-FITC (e.g., x-axis). e. Use quadrant gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations. f. Quantify the percentage of cells in each quadrant.

Troubleshooting

- High background staining: Ensure gentle handling of cells during harvesting and washing to avoid mechanical damage to the cell membrane. Titrate the amount of Annexin V and PI to

determine the optimal concentration for your cell type.

- Low signal: Ensure that the **Chz868** concentration and incubation time are sufficient to induce apoptosis. Check the viability and expiration date of the staining reagents.
- Adherent cells detaching during treatment: This can be an indication of apoptosis. Ensure that you collect the supernatant containing these floating cells.

By following this detailed protocol, researchers can effectively utilize **Chz868** to induce apoptosis and accurately quantify the apoptotic cell population using flow cytometry, thereby facilitating studies in drug development and cancer research.

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